Cas no 96736-12-8 (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P)

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P structure
96736-12-8 structure
상품 이름:D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
CAS 번호:96736-12-8
MF:C79H109N19O12
메가와트:1516.83087706566
MDL:MFCD00076802
CID:804131
PubChem ID:118797406

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P 화학적 및 물리적 성질

이름 및 식별자

    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-
    • (D-Arg?00D-Phe?00D-Trp?·?00Leu??)-SubstanceP
    • (D-ARG1,D-PHE5,D-TRP7·9,LEU11)-SUBSTANCE P
    • [D-ARG1,D-PHE5,D-TRP7,9,LEU11]-SUBSTANCE P
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-p...
    • L-Leucinamide,D-arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leuc
    • (D-ARG1,D-PHE5,D-TRP7.9,LEU11)-SUBSTANCE P
    • AntagonistD,D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
    • D-Arg-L-Pro-L-Lys-L-Pro-D-Phe-L-Gln-D-Trp-L-Phe-D-Trp-L-Leu-L-Leu-NH2
    • D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • H-D-ARG-PRO-LYS-PRO-D-PHE-GLN-D-TRP-PHE-D-TRP-LEU-LEU-NH2
    • M.W. 1516.85 C79H109N19O12
    • D-Arginyl-L-prolyl-L-lysyl-L-prolyl-D-phenylalanyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide (ACI)
    • D
    • L
    • Substance P, 1-D-arginine-5-D-phenylalanine-7-D-tryptophan-9-D-tryptophan-11-L-leucinamide- (ZCI)
    • [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P
    • L 756867
    • Modified substance P
    • Substance P analog
    • CS-0028072
    • D-Arg(1)-Pro(2)-Lys(3)-Pro(4)-D-Phe(5)-Gln(6)-D-Trp(7)-Phe(8)-D-Trp(9)-Leu(10)-Leu(11)-NH(2)
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, >=95% (HPLC)
    • HY-103544
    • RPKPFQWFWLL
    • [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P
    • 96736-12-8
    • (D-Arg1,D-Phe5,D-Trp7?9,Leu11)-Substance P
    • BDBM50260268
    • MFCD00076802
    • CHEMBL501261
    • AKOS024456872
    • Antagonist D
    • rPKPfQwFwLL-NH2
    • D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
    • MDL: MFCD00076802
    • 인치: 1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57+,58+,59+,60+,61+,62-,63-,64-,65+,66+/m1/s1
    • InChIKey: XVOCEQLNJQGCQG-ACRSGXKRSA-N
    • 미소: C(C1=CNC2C=CC=CC1=2)[C@@H](NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC1C=CC=CC=1)NC([C@@H]1CCCN1C(=O)[C@H](CCCCN)NC([C@@H]1CCCN1C(=O)[C@H](N)CCCNC(N)=N)=O)=O)C(=O)N[C@@H](CC1C=CC=CC=1)C(=O)N[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CC(C)C)CC1=CNC2C=CC=CC1=2

계산된 속성

  • 정밀분자량: 1515.85000
  • 동위원소 질량: 1515.85030999g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 17
  • 수소 결합 수용체 수량: 31
  • 중원자 수량: 110
  • 회전 가능한 화학 키 수량: 53
  • 복잡도: 3110
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 11
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.4
  • 토폴로지 분자 극성 표면적: 508Ų

실험적 성질

  • PSA: 505.12000
  • LogP: 8.33790

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P 보안 정보

  • WGK 독일:3

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Biosynth
PGH-3652-PI-1 mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
$68.20 2023-01-03
TargetMol Chemicals
TP1931-1 mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8 98%
1mg
¥ 1,390 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-361166-1 mg
[D-Arg
96736-12-8
1mg
¥707.00 2023-07-10
abcr
AB477755-1mg
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; .
96736-12-8
1mg
€161.90 2025-02-16
A2B Chem LLC
AD11843-5mg
[D-Arg<sup>1</sup>,D-Phe<sup>5</sup>,D-Trp<sup>7,9</sup>,Leu<sup>11</sup>]-Substance P
96736-12-8
5mg
$453.00 2024-07-18
TargetMol Chemicals
TP1931-1mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
¥ 1390 2024-07-19
TargetMol Chemicals
TP1931-1mg
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P
96736-12-8
1mg
¥ 1390 2024-07-23
abcr
AB477755-1 mg
(D-Arg1,D-Phe5,D-Trp7·9,Leu11)-Substance P; .
96736-12-8
1mg
€154.50 2023-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-361166-1mg
[D-Arg
96736-12-8
1mg
¥707.00 2023-09-05
AAPPTec
P000630-5mg
[D-Arg1,D-Phe5,D-Trp7,11]-Substance P
96736-12-8
5mg
$300.00 2024-07-20

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P 합성 방법

Synthetic Routes 1

반응 조건
참조
Design and synthesis of antagonists of substance P
Folkers, Karl; Rosell, Sune; Chu, Ji Yu; Lu, Li An; Tang, Pui Fun Louisa; et al, Acta Chemica Scandinavica, 1986, 40(4), 295-302

Synthetic Routes 2

반응 조건
참조
Bradykinin antagonist dimer, CU201, inhibits the growth of human lung cancer cell lines by a "biased agonist" mechanism
Chan, Daniel; Gera, Lajos; Stewart, John; Helfrich, Barbara; Verella-Garcia, Marileila; et al, Proceedings of the National Academy of Sciences of the United States of America, 2002, 99(7), 4608-4613

D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:96736-12-8)D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P
A1198544
순결:99%
재다:5mg
가격 ($):276.0